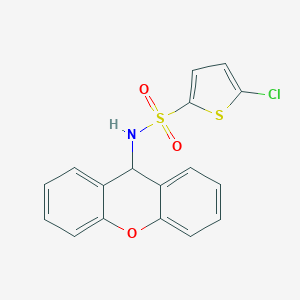![molecular formula C15H16ClNO4S2 B270641 2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as STS, is a compound that has been extensively studied for its potential applications in scientific research. This molecule has shown promise as a tool for investigating various biochemical and physiological processes, and its unique structure has led to a range of interesting findings.
Mecanismo De Acción
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is known to act as an inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a key role in the metabolism of various neurotransmitters. By inhibiting MAO-A, this compound can increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the reduction of inflammation. Additionally, this compound has been shown to have potential neuroprotective effects, making it a promising tool for the study of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a research tool is its specificity for MAO-A, which allows for targeted investigation of the effects of MAO-A inhibition on various physiological and biochemical processes. However, one limitation of this compound is its relatively low potency compared to other MAO-A inhibitors, which can make it less effective in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including its use in the study of neurological disorders such as Alzheimer's disease and depression, as well as its potential as a tool for investigating the role of monoamine oxidase in various physiological processes. Additionally, further research is needed to optimize the synthesis and potency of this compound, potentially leading to the development of new and more effective MAO-A inhibitors.
Métodos De Síntesis
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the reaction of 5-chloro-2-thiophenecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by reaction with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Other methods include the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride, followed by reaction with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use as a research tool in a variety of fields. Some of the most promising applications of this compound include its use as a tool for investigating the mechanisms of action of various drugs and compounds, as well as its potential use in the study of neurological disorders such as Parkinson's disease.
Propiedades
Fórmula molecular |
C15H16ClNO4S2 |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
2-(5-chlorothiophen-2-yl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H16ClNO4S2/c1-20-12-7-10-5-6-17(9-11(10)8-13(12)21-2)23(18,19)15-4-3-14(16)22-15/h3-4,7-8H,5-6,9H2,1-2H3 |
Clave InChI |
NEUOCSWNZZYJEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(S3)Cl)OC |
SMILES canónico |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(S3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)
![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)